3-Amino-5-(2-bromo-5-chlorophenyl)pyrazole
Description
Significance of the Pyrazole (B372694) Core in Modern Organic Synthesis and Advanced Materials Science
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in contemporary organic chemistry. mdpi.com Its unique structural and electronic properties make it a privileged scaffold in the development of a vast array of functional molecules. nih.gov Pyrazole-containing compounds are integral to medicinal chemistry and agrochemicals, and they are increasingly utilized in materials science. nih.govrroij.com
In organic synthesis, the pyrazole moiety serves as a versatile building block. Its aromatic nature, combined with the presence of two nitrogen atoms, allows for various chemical modifications, enabling the construction of complex molecular architectures. mdpi.com The pyrazole ring can be found in numerous pharmaceuticals, demonstrating a wide range of biological activities. mdpi.comuj.ac.za
In the realm of advanced materials, pyrazoles are investigated for their unique photophysical properties, which are suitable for developing sensors and other organic materials. mdpi.com The incorporation of pyrazole units into polymers can lead to materials with enhanced thermal stability, specific conductivity, and distinct optical characteristics. rroij.com Furthermore, nitrogen-rich pyrazole scaffolds are valuable in the design of energetic materials, contributing to high thermal stability and performance. acs.org
Table 1: Applications of the Pyrazole Core
| Field | Significance |
|---|---|
| Medicinal Chemistry | Core structure in drugs with anti-inflammatory, anticancer, and antimicrobial properties. mdpi.comnih.gov |
| Agrochemicals | Foundational component for herbicides and fungicides. rroij.comscimplify.com |
| Organic Synthesis | Versatile synthetic intermediate for creating complex heterocyclic systems. mdpi.com |
| Materials Science | Used in developing polymers, sensors, and energetic materials due to unique electronic and thermal properties. rroij.commdpi.comacs.org |
Overview of 3-Amino-5-Arylpyrazoles as Versatile Synthetic Scaffolds
Within the large family of pyrazole derivatives, 3-amino-5-arylpyrazoles represent a particularly important subclass. The presence of a reactive amino group at the 3-position and an aryl substituent at the 5-position makes these compounds highly valuable as synthetic intermediates. researchgate.net The amino group acts as a nucleophile, facilitating the construction of fused heterocyclic systems through cyclocondensation reactions. mdpi.comresearchgate.net
These scaffolds are instrumental in synthesizing a variety of fused pyrazoles, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are themselves of significant interest in medicinal chemistry. researchgate.net The aryl group at the 5-position can be readily modified with different substituents to fine-tune the electronic and steric properties of the final molecule, influencing its biological activity or material characteristics. mdpi.com The synthesis of functionalized 1H-pyrazole-5-amines is a key step in creating diverse molecular libraries for drug discovery and other applications. mdpi.com
Table 2: Examples of Reactions involving Aminopyrazole Scaffolds
| Aminopyrazole Type | Reactant | Product | Application Area |
|---|---|---|---|
| 5-Aminopyrazoles | β-dicarbonyl compounds | Pyrazolo[1,5-a]pyrimidines | Medicinal Chemistry mdpi.com |
| 3(5)-Aminopyrazoles | Hydrazonoyl halides | Pyrazolo[5,1-c] rroij.commdpi.comevitachem.comtriazoles | Synthetic Chemistry researchgate.net |
Specific Research Context and Objectives for 3-Amino-5-(2-bromo-5-chlorophenyl)pyrazole
The specific compound, this compound, is a halogenated aryl-substituted aminopyrazole. The research interest in this molecule is primarily driven by its potential as a specialized building block in the synthesis of high-value organic compounds. The distinct substitution pattern on the phenyl ring—a bromine atom at the ortho position and a chlorine atom at the meta position—provides specific steric and electronic properties that can be exploited in targeted synthesis.
The primary objectives for the synthesis and use of this compound include:
Intermediate for Agrochemicals: Halogenated pyrazole derivatives are crucial intermediates in the manufacturing of modern pesticides and fungicides. scimplify.com The specific halogenation pattern of this compound makes it a candidate for the synthesis of novel agrochemical active ingredients.
Scaffold for Pharmaceutical Development: The aminopyrazole core is a well-established pharmacophore. The bromo- and chloro-substituents can enhance binding affinity to biological targets or modify the metabolic profile of a potential drug candidate. Research focuses on using this compound to synthesize new series of molecules for screening against various diseases, including cancer and infectious diseases. researchgate.netnih.govbenthamdirect.com
Probing Structure-Activity Relationships (SAR): By incorporating this specific di-halogenated phenyl group, chemists can systematically study how the position and nature of halogen atoms on the aryl ring influence the biological activity or material properties of the final products. This is a fundamental aspect of rational drug design and materials science. mdpi.com
The amino group provides a reactive handle for further chemical transformations, allowing this pyrazole derivative to be integrated into larger, more complex molecular structures designed for specific functions.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7BrClN3 |
|---|---|
Molecular Weight |
272.53 g/mol |
IUPAC Name |
5-(2-bromo-5-chlorophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H7BrClN3/c10-7-2-1-5(11)3-6(7)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) |
InChI Key |
DFXXXSPOBPOTGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=NN2)N)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 Amino 5 2 Bromo 5 Chlorophenyl Pyrazole
General Strategies for 3-Amino-5-Arylpyrazole Ring Formation
The formation of the pyrazole (B372694) ring is a cornerstone of heterocyclic chemistry, with several established methods for its construction. These strategies often involve the reaction of a binucleophile, typically a hydrazine (B178648) derivative, with a 1,3-dielectrophilic species.
The most traditional and widely used method for pyrazole synthesis involves the cyclocondensation of hydrazine or its derivatives with 1,3-dicarbonyl compounds or their synthetic equivalents. researchgate.net For the synthesis of 3-aminopyrazoles, β-ketonitriles are common 1,3-dielectrophilic starting materials. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring.
A general scheme for this reaction involves the condensation of an appropriately substituted β-ketonitrile with hydrazine hydrate. To obtain a 5-aryl substituted pyrazole, the aryl group must be part of the β-ketonitrile precursor. For instance, the synthesis of 5-arylpyrazole α-amino acids has been achieved through the treatment of β-aryl α,β-unsaturated ketones with phenylhydrazine (B124118). rsc.org Similarly, 3-amino-5-arylpyridazines have been synthesized via a three-component reaction of arylglyoxals, malononitrile (B47326), and hydrazine hydrate, where the initial step is the formation of a monohydrazone. scielo.org.za
The key steps in this synthetic approach are:
Nucleophilic attack of the hydrazine on one of the carbonyl or cyano groups of the 1,3-dielectrophile.
Formation of an intermediate , typically a hydrazone or enamine.
Intramolecular cyclization to form the five-membered ring.
Dehydration or elimination to yield the aromatic pyrazole ring.
The regioselectivity of the cyclization can be a challenge, especially when using substituted hydrazines and unsymmetrical 1,3-dielectrophiles, potentially leading to a mixture of regioisomers. nih.gov
Multicomponent reactions (MCRs) have gained prominence as efficient and atom-economical methods for synthesizing complex molecules like pyrazoles in a single step. mdpi.combeilstein-journals.org These reactions combine three or more starting materials in a one-pot process, offering significant advantages over traditional multi-step syntheses. nih.gov
Several MCR strategies are employed for pyrazole synthesis:
Three-component reactions : A common approach involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile or a β-ketoester), and a hydrazine. beilstein-journals.org For example, a three-component synthesis of persubstituted pyrazoles can be achieved from aldehydes, β-ketoesters, and hydrazines. beilstein-journals.org Another strategy involves the reaction of thiazolidinedione chalcones, benzaldehydes, and N-tosyl hydrazine to produce multi-substituted pyrazoles. rsc.org
Four-component reactions : These reactions can build even more complex pyrazole-containing scaffolds. For instance, the synthesis of dihydropyrano[2,3-c]pyrazoles can be accomplished through a one-pot reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate. rsc.org
Pseudo-three-component reactions : These involve the in situ generation of one of the reactants. For example, 1,3-dicarbonyl compounds can be generated from enolates and carboxylic acid chlorides and then reacted with hydrazines to form pyrazoles. nih.gov
The table below summarizes various MCR approaches for synthesizing pyrazole derivatives.
| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference(s) |
| Three-component | Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles | beilstein-journals.org |
| Three-component | Thiazolidinedione chalcones, Benzaldehydes, N-tosyl hydrazine | Cs₂CO₃ in DMF | 3,4,5-trisubstituted pyrazoles | rsc.org |
| Four-component | Aldehydes, Malononitrile, β-ketoesters, Hydrazine hydrate | Sodium gluconate | Dihydropyrano[2,3-c]pyrazoles | rsc.org |
| Four-component | 6-Amino-1,3-dimethyluracil, N,N-dimethylformamide dimethyl acetal (B89532), Formyl-pyrazoles, Primary aromatic amines | [Bmim]FeCl₄ | Pyrazole-based pyrimido[4,5-d]pyrimidines | mdpi.com |
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings, including pyrazoles. acs.org This reaction involves a 1,3-dipole reacting with a dipolarophile. For pyrazole synthesis, nitrile imines, generated in situ from hydrazonoyl halides, are common 1,3-dipoles, which then react with alkynes or alkenes (dipolarophiles). organic-chemistry.org
Key aspects of this methodology include:
Generation of the 1,3-Dipole : Nitrile imines are typically unstable and generated just before use from precursors like hydrazonoyl halides in the presence of a base.
Reaction with a Dipolarophile : The nitrile imine then reacts with a C-C multiple bond. The use of alkynes leads directly to pyrazoles, while alkenes yield pyrazolines, which may require a subsequent oxidation step.
Regioselectivity : The regiochemical outcome of the cycloaddition is a critical consideration and is influenced by the electronic and steric properties of both the dipole and the dipolarophile. acs.org
Recent advancements have expanded the scope of this reaction. For example, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes provides a mild and versatile route to pyrazoles. organic-chemistry.org Another approach involves a base-mediated [3+2] cycloaddition between 2-alkynyl-1,3-dithianes and sydnones, offering high regioselectivity. acs.orgnih.gov
Targeted Synthesis of Halogenated Aryl-Aminopyrazoles
Introducing halogens onto the pyrazole core or the aryl substituent can be achieved either by direct halogenation of a pre-formed pyrazole scaffold or by incorporating the halogenated aryl moiety during the ring synthesis using cross-coupling reactions.
Direct halogenation is a common method for functionalizing the pyrazole ring. The pyrazole nucleus is aromatic and can undergo electrophilic substitution reactions. nih.gov
Position of Halogenation : The C4 position of the pyrazole ring is the most electron-rich and thus the most susceptible to electrophilic attack. nih.govresearchgate.net Halogenation typically occurs preferentially at this position unless it is already substituted. researchgate.net
Reagents : N-halosuccinimides (NCS, NBS, NIS) are frequently used as safe and effective halogenating agents for pyrazoles. beilstein-archives.org Reactions are often carried out in various solvents, and in some cases, a catalyst may be employed. beilstein-archives.orgresearchgate.net
Mechanism : A study on the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS) found that DMSO can act as both a solvent and a catalyst in the transformation, providing an effective metal-free protocol for synthesizing 4-halogenated pyrazole derivatives. beilstein-archives.org
To synthesize a compound like 3-Amino-5-(2-bromo-5-chlorophenyl)pyrazole, the halogenation would need to occur on the phenyl ring rather than the pyrazole core. This is typically achieved by starting with a pre-halogenated precursor before the pyrazole ring is formed. Direct halogenation of the aryl ring after pyrazole formation can be challenging due to the potential for competing halogenation at the C4 position of the pyrazole ring.
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki–Miyaura coupling, are powerful tools for forming carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. nih.gov This method is highly effective for introducing substituted aryl groups, including halogenated ones, onto a heterocyclic core.
The general strategy involves:
Preparation of a Halogenated Pyrazole : A pyrazole ring bearing a halogen (e.g., bromine or iodine) at the desired position (C5 in this case) is synthesized first.
Coupling Reaction : This halogenated pyrazole is then coupled with an appropriately substituted arylboronic acid (e.g., (2-bromo-5-chlorophenyl)boronic acid) in the presence of a palladium catalyst and a base.
This approach has been successfully used to synthesize a variety of aryl-substituted pyrazoles. nih.govnih.gov For example, 4-substituted-1H-pyrazole-3,5-diamines have been efficiently prepared via the Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids, followed by reduction. rsc.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields, especially when dealing with nitrogen-rich heterocyles which can sometimes inhibit the catalyst. nih.gov
The table below provides examples of conditions used for Suzuki-Miyaura coupling on pyrazole scaffolds.
| Pyrazole Substrate | Boronic Acid | Catalyst/Ligand | Base | Conditions | Product | Reference(s) |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/Heteroaryl boronic acids | XPhos Pd G2 | Not specified | Not specified | 4-Aryl-3,5-dinitropyrazoles | rsc.org |
| 3- or 4-Bromopyrazole | Aryl boronic acids | XPhos-derived precatalyst P1 | K₃PO₄ | Dioxane/H₂O, 60°C | 3- or 4-Aryl pyrazoles | nih.gov |
| Halogenated pyrazole derivative | Aryl boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-dioxane/H₂O, 90°C | Aryl-substituted pyrazoles | researchgate.net |
Synthetic Routes from Halogenated Precursors
One of the most established and widely utilized methods for synthesizing 3(5)-aminopyrazoles involves the condensation reaction between hydrazines and α,β-unsaturated nitriles. This approach is particularly effective when the nitrile substrate contains a leaving group, such as a halogen, at the β-position.
A key precursor type for this synthesis is the halogenated cinnamonitrile (B126248) derivative. For instance, β-bromo-α-(ethylsulfanyl)cinnamonitriles can be oxidized to their corresponding sulfoxides using hydrogen peroxide. Subsequent treatment of these intermediates with hydrazine hydrate, followed by acid hydrolysis, yields 5-amino-3-arylpyrazoles. researchgate.net A variation of this pathway using a substituted hydrazine, like methylhydrazine, can direct the synthesis toward the 3-amino-5-aryl-1H-pyrazole isomer. researchgate.net
Another effective route employs more directly halogenated precursors like 2,3-halosubstituted propionitriles or 2-halosubstituted acrylonitriles. The reaction of these compounds with hydrazine provides a direct, often one-pot, method to produce 3-aminopyrazoles in high yields and purity. This method is advantageous due to its operational simplicity.
The general mechanism for these reactions involves the initial Michael addition of hydrazine to the α,β-unsaturated nitrile, followed by an intramolecular cyclization with the elimination of the leaving group (e.g., bromide or an ethylsulfanyl group) to form the aromatic pyrazole ring. chim.it
Considerations for Regioselectivity and Stereoselectivity in Synthesis
A critical challenge in the synthesis of substituted aminopyrazoles from unsymmetrical precursors is controlling the regioselectivity—that is, determining whether the amino group is located at the 3- or 5-position of the pyrazole ring. The reaction of a monosubstituted hydrazine with a β-alkoxyacrylonitrile, for example, can yield either the 3-aminopyrazole (B16455) or the 5-aminopyrazole isomer. chim.it The outcome is highly dependent on the reaction conditions, allowing for selective synthesis of the desired regioisomer through kinetic or thermodynamic control. chim.itwikipedia.orgjackwestin.com
Kinetic Control: This pathway favors the formation of the 3-aminopyrazole isomer. It is typically achieved by using basic conditions (e.g., sodium ethoxide in ethanol) at low temperatures (e.g., 0 °C). chim.it Under these conditions, the initial Michael addition of the more nucleophilic, yet more sterically hindered, internal nitrogen of the substituted hydrazine is followed by rapid cyclization, "trapping" the kinetically favored product before it can equilibrate to the more stable thermodynamic form. chim.itnih.gov
Thermodynamic Control: This pathway leads to the more stable 5-aminopyrazole isomer. It is favored under neutral conditions and at elevated temperatures (e.g., ethanol (B145695) at 70 °C). chim.it These conditions allow for the reversible equilibration of the Michael adducts. The adduct leading to the thermodynamically more stable 5-amino product is favored over time, thus dominating the final product mixture. chim.itnih.gov
The steric and electronic properties of the substituents on the hydrazine and the nitrile precursor also play a crucial role. For instance, an increase in the steric hindrance of the hydrazine substituent tends to favor the formation of the 5-aminopyrazole regioisomer, even under kinetic conditions. chim.it
Table 1: Regioselective Synthesis of Aminopyrazoles
| Control Type | Typical Conditions | Favored Product | Mechanism |
|---|---|---|---|
| Kinetic | Basic (e.g., NaOEt), Low Temperature (0 °C) | 3-Aminopyrazole | Faster, irreversible cyclization of the kinetically favored Michael adduct. chim.it |
| Thermodynamic | Neutral, Elevated Temperature (70 °C) | 5-Aminopyrazole | Equilibration of Michael adducts favors the pathway to the more stable product. chim.it |
Stereoselectivity is less commonly a factor in the synthesis of the aromatic pyrazole ring itself but becomes critical when chiral centers are present in the substituents or when forming related, non-aromatic structures like pyrazolines.
Green Chemistry Principles and Sustainable Synthetic Route Development
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to minimize environmental impact. unife.itrjpn.org This involves designing processes that reduce waste, use less hazardous chemicals, and improve energy efficiency.
Key green strategies in pyrazole synthesis include:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form the final product, are highly efficient. nih.gov One-pot, three-component syntheses of 5-amino-1,3-aryl-pyrazole-4-carbonitriles have been developed by reacting aromatic aldehydes, malononitrile derivatives, and phenylhydrazine derivatives. nih.gov These MCRs adhere to green principles by maximizing atom economy and reducing the number of purification steps.
Use of Green Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. Green approaches prioritize the use of environmentally benign solvents like water, ethanol, or mixtures thereof. nih.gov Catalyst-free reactions in water and ethanol at room temperature have proven successful for synthesizing aminopyrazoles. nih.gov
Energy-Efficient Techniques: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. Microwave irradiation can dramatically reduce reaction times—often from hours to minutes—and increase product yields compared to conventional heating methods. chim.it Importantly, studies have shown that microwave activation does not negatively impact the regioselective outcome of the reaction but significantly improves its efficiency. chim.it
Catalyst-Free Conditions: The development of synthetic routes that proceed efficiently without a catalyst is highly desirable as it simplifies product purification and avoids the use of potentially toxic or expensive catalysts. nih.gov
By integrating these principles, chemists can develop more sustainable and economically viable pathways for the production of this compound and related heterocyclic compounds.
Table 2: Green Chemistry Approaches in Pyrazole Synthesis
| Principle | Application in Pyrazole Synthesis | Benefit |
|---|---|---|
| Atom Economy | One-pot, multicomponent reactions. nih.gov | Maximizes incorporation of starting materials into the final product, reducing waste. |
| Safer Solvents | Using water, ethanol, or solvent-free conditions. nih.gov | Reduces pollution and health hazards associated with volatile organic compounds (VOCs). |
| Energy Efficiency | Microwave-assisted synthesis. chim.it | Drastically reduces reaction times and energy consumption. chim.it |
| Hazardous Substance Reduction | Development of catalyst-free reaction conditions. nih.gov | Eliminates the need for potentially toxic catalysts and simplifies purification. |
Chemical Transformations and Derivatization of 3 Amino 5 2 Bromo 5 Chlorophenyl Pyrazole
Reactivity of the Pyrazole (B372694) Heterocycle
The pyrazole ring, substituted with an amino group and a di-halogenated phenyl group, possesses a unique electronic landscape that dictates its reactivity towards various reagents.
Intrinsic Nucleophilic and Electrophilic Sites
3(5)-Aminopyrazoles are polyfunctional compounds with several potential sites for electrophilic attack. There are generally four such sites: the exocyclic amino group (NH2), the two nitrogen atoms of the pyrazole ring (N1 and N2), and the carbon atom at the 4-position (C4) of the heterocycle.
The reactivity of these nucleophilic centers typically follows the order: exocyclic NH2 > ring N1 > C4. The exocyclic amino group is the most nucleophilic and is often the primary site of reaction with electrophiles. The N1 ring nitrogen, being part of the heterocyclic system, is also a significant nucleophilic site. The C4 carbon can act as a nucleophile, particularly in reactions like the Michael addition, although it is generally less reactive than the nitrogen centers. This hierarchy of reactivity allows for selective functionalization under controlled reaction conditions.
Prototropic Tautomerism and its Influence on Reactivity Pathways
A critical feature influencing the reactivity of 3-Amino-5-(2-bromo-5-chlorophenyl)pyrazole is prototropic tautomerism. This phenomenon involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to an equilibrium between two tautomeric forms: the 3-amino and the 5-amino tautomers.
Theoretical studies and experimental data on related 3(5)-aminopyrazoles indicate that the 3-amino tautomer is generally more stable than the 5-amino form. However, the position of this equilibrium can be significantly influenced by several factors, including the nature of the substituents on the pyrazole ring, the solvent, and intra- and intermolecular interactions like hydrogen bonding. This tautomeric equilibrium is crucial as it dictates the available reaction pathways. For instance, the cyclocondensation reactions required to form fused heterocyclic systems depend on the specific tautomer present, as the spatial arrangement and reactivity of the nucleophilic sites differ between the two forms. This phenomenon can impact the regioselectivity of synthetic strategies where these pyrazoles are used as precursors.
Derivatization at the Amino Group (C3)
The exocyclic amino group at the C3 position is the most nucleophilic site in the molecule, making it a prime target for a variety of derivatization reactions.
Acylation and Sulfonylation Reactions
The nucleophilic amino group of 3-aminopyrazoles readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides. This reaction provides a straightforward method for introducing various acyl groups onto the pyrazole scaffold, leading to the formation of N-(pyrazol-3-yl)amides. The conditions for these reactions can be optimized by considering the solvent, reaction time, and the stoichiometry of the acylating agent. Similarly, sulfonylation can be achieved by reacting the aminopyrazole with sulfonyl chlorides, yielding the corresponding sulfonamides. These reactions are fundamental for modifying the electronic and steric properties of the parent molecule.
Condensation Reactions with Carbonyl Compounds
The amino group at C3 can participate in condensation reactions with various carbonyl compounds, including aldehydes and ketones. These reactions typically begin with the nucleophilic attack of the amino group on the carbonyl carbon, forming an imine or enamine intermediate. These intermediates are often not isolated but serve as key precursors for subsequent intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. For example, multicomponent reactions involving an aminopyrazole, an aldehyde, and a compound with an active methylene (B1212753) group are common strategies for building complex molecular architectures.
Formation of Fused Heterocyclic Systems
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive pyrazole ring, makes it an excellent precursor for the synthesis of fused bicyclic heterocycles. These annulation reactions typically involve condensation with 1,3-bielectrophilic reagents.
Fused Heterocyclic Systems: Pyrazolo[1,5-a]pyrimidines
The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is one of the most common transformations of 3-aminopyrazoles. This is typically achieved through a cyclocondensation reaction with a 1,3-dicarbonyl compound or its synthetic equivalent, such as β-enaminones or α,β-unsaturated ketones. The reaction involves the initial condensation of the exocyclic amino group with one of the electrophilic centers, followed by an intramolecular cyclization involving one of the pyrazole ring nitrogens to form the six-membered pyrimidine (B1678525) ring. Various methodologies, including microwave-assisted synthesis and multi-component strategies, have been developed to improve the efficiency and substrate scope of this transformation. semanticscholar.orgnih.gov
| Reactant for Cyclocondensation | Resulting Fused System | General Reaction Conditions |
|---|---|---|
| β-Dicarbonyl Compounds | Pyrazolo[1,5-a]pyrimidine | Acidic or basic catalysis, often with heating. semanticscholar.org |
| β-Enaminones | Pyrazolo[1,5-a]pyrimidine | Microwave irradiation or conventional heating. nih.gov |
| Saturated Ketones (with Cu(II) catalyst) | Pyrazolo[1,5-a]pyrimidine | Tandem reaction involving in situ formation of α,β-unsaturated ketone. |
| Aldehydes and Sulfoxonium Ylides (Rh(III) catalyst) | Pyrazolo[1,5-a]pyrimidine | Three-component microwave-assisted synthesis. semanticscholar.org |
Fused Heterocyclic Systems: Pyrazolo[3,4-b]pyridines
Another important class of fused heterocycles derived from 3-aminopyrazoles is the pyrazolo[3,4-b]pyridines. The synthesis of this system involves the construction of a pyridine (B92270) ring onto the pyrazole core. Several synthetic strategies are employed:
Reaction with 1,3-Dicarbonyl Compounds: Condensation with non-symmetrical 1,3-diketones can lead to the formation of pyrazolo[3,4-b]pyridines. The regioselectivity depends on the relative electrophilicity of the two carbonyl groups. semanticscholar.org
Reaction with α,β-Unsaturated Ketones: A Michael addition of the aminopyrazole to an α,β-unsaturated ketone, followed by cyclization and oxidation, yields the pyrazolo[3,4-b]pyridine scaffold. amanote.com
Gould-Jacobs Reaction: This method uses reagents like diethyl 2-(ethoxymethylene)malonate. The exocyclic amino group of the pyrazole attacks the enol ether, initiating a sequence of cyclization and subsequent functionalization to yield the fused pyridine ring. semanticscholar.orgnih.gov
| Reactant for Cyclocondensation | Resulting Fused System | Key Reaction Type |
|---|---|---|
| 1,3-Dicarbonyl Compounds | Pyrazolo[3,4-b]pyridine | Cyclocondensation. semanticscholar.org |
| α,β-Unsaturated Ketones | Pyrazolo[3,4-b]pyridine | Michael Addition followed by Cyclization. amanote.com |
| Diethyl 2-(ethoxymethylene)malonate | 4-Hydroxy/4-Chloro-pyrazolo[3,4-b]pyridine | Gould-Jacobs Reaction. semanticscholar.org |
| Aldehyde + Ketone (Multicomponent) | Pyrazolo[3,4-b]pyridine | In situ formation of α,β-unsaturated ketone. |
Transformations on the Halogenated Phenyl Moiety (C5)
The 2-bromo-5-chlorophenyl group attached to the C5 position of the pyrazole ring is a key site for derivatization. The differential reactivity of the bromine and chlorine substituents, particularly in metal-catalyzed reactions, allows for selective modifications.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.org For the 2-bromo-5-chlorophenyl moiety, the carbon-bromine bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the stronger carbon-chlorine bond. This reactivity difference enables selective functionalization at the C2 position of the phenyl ring.
The Sonogashira coupling , which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, can be selectively performed at the C-Br position. researchgate.netrsc.orgrsc.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base. researchgate.net The selective coupling of terminal alkynes to the C2 position of the phenyl ring introduces acetylenic moieties, which can serve as handles for further transformations or as integral parts of the final molecular structure. mdpi.com
The Heck reaction allows for the vinylation of aryl halides, creating a new carbon-carbon double bond. beilstein-journals.org This transformation is also catalyzed by palladium complexes and is a cornerstone in organic synthesis. researchgate.netmdpi.com In the case of this compound, the Heck reaction would preferentially occur at the more reactive C-Br bond, allowing for the introduction of various substituted alkenes at the ortho-position of the phenyl ring. The chemoselectivity of the Heck reaction for aryl bromides over chlorides is well-established, particularly under carefully controlled conditions. beilstein-journals.org
| Reaction | Reactants | Catalyst/Reagents | Expected Product |
| Sonogashira Coupling | This compound, Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 3-Amino-5-(5-chloro-2-(phenylethynyl)phenyl)pyrazole |
| Heck Reaction | This compound, Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Na₂CO₃) | 3-Amino-5-(5-chloro-2-styrylphenyl)pyrazole |
This table presents representative examples of palladium-catalyzed cross-coupling reactions. Actual yields and optimal conditions would require experimental validation.
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must be activated by potent electron-withdrawing groups. mdpi.com In the 2-bromo-5-chlorophenyl moiety, the halogen atoms themselves are deactivating, although they are ortho, para-directing. The pyrazole ring also acts as an electron-withdrawing substituent, which provides some activation.
However, displacement of either the bromide or chloride via an SNAr mechanism typically requires harsh reaction conditions (high temperatures and pressures) and a strong nucleophile. acs.org The reaction is generally more feasible with highly activated systems, such as polyfluoroarenes. mdpi.com Therefore, while theoretically possible, SNAr on the 2-bromo-5-chlorophenyl ring of the title compound is expected to be challenging and less synthetically useful compared to palladium-catalyzed cross-coupling methods.
Functionalization at Other Ring Positions (e.g., C4 of the pyrazole ring)
The C4 position of the 5-aminopyrazole core is a nucleophilic carbon that can participate in electrophilic aromatic substitution reactions. nih.gov However, direct functionalization at this position can be challenging due to competitive reactions at the nitrogen atoms of the pyrazole ring and the exocyclic amino group. nih.gov
A common strategy to achieve selective C4 functionalization involves a two-step process:
Halogenation: The C4 position is first halogenated using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).
Cross-Coupling: The resulting C4-halo-aminopyrazole can then undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl groups. nih.gov
Alternatively, direct C-H arylation methods are being developed to bypass the pre-functionalization step. These methods often utilize transition metal catalysts to directly couple the C4-H bond with an arylating agent. nih.gov Enzymatic routes using laccase to mediate the chemoselective C4 arylation of 5-aminopyrazoles with catechols have also been reported, offering a green chemistry approach under mild conditions. nih.gov
| Strategy | Step 1 | Step 2 | Result |
| Halogenation-Coupling | C4-Bromination with NBS | Suzuki-Miyaura coupling with an Arylboronic acid | C4-Arylated product |
| Direct C-H Arylation | N/A | Pd-catalyzed reaction with an Aryl halide | C4-Arylated product |
| Enzymatic Arylation | N/A | Laccase-catalyzed reaction with a Catechol derivative | C4-Arylated product |
This table outlines general strategies for C4 functionalization of the aminopyrazole core.
Chemo- and Regioselective Modulations in Derivatization Strategies
The presence of multiple reactive sites in this compound—the N1 and N2 atoms of the pyrazole ring, the C3-amino group, the C4-H bond, and the C-Br and C-Cl bonds—necessitates careful control over reaction conditions to achieve chemo- and regioselectivity. semanticscholar.orgmdpi.com
Key Selectivity Considerations:
C-Br vs. C-Cl Reactivity: As discussed, the C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions, allowing for selective modification of the phenyl ring at the C2 position while leaving the C5-chloro substituent intact. acs.org
N- vs. C-Functionalization: The nucleophilicity of the amino group and the pyrazole ring nitrogens often leads to competitive N-functionalization during reactions intended for the C4 position. nih.gov The use of protecting groups for the N-H functionalities can be employed to direct reactivity towards the C4 carbon. nih.gov The choice of catalyst and reaction conditions (e.g., acidic vs. basic medium) can also influence the site of attack. mdpi.com
N1 vs. N2 Alkylation/Arylation: For reactions involving the pyrazole ring nitrogens, a mixture of N1 and N2 substituted isomers is often possible. The regiochemical outcome is influenced by the steric hindrance imposed by the substituents at C5 and the nature of the electrophile and reaction conditions. mdpi.com Generally, the pyridine-like N2 nitrogen is more basic and can be the preferential site of protonation or initial reaction, but the thermodynamic product often results from substitution at the N1 position. mdpi.com
By carefully selecting catalysts, ligands, bases, solvents, and temperature, and by using appropriate protecting group strategies, it is possible to modulate the reactivity of the different functional groups and achieve the desired derivatization with high chemo- and regioselectivity. mdpi.comnih.gov
Advanced Structural Characterization and Spectroscopic Analysis of 3 Amino 5 2 Bromo 5 Chlorophenyl Pyrazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Tautomerism Studies (e.g., ¹H, ¹³C, ¹⁵N NMR, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 3-Amino-5-(2-bromo-5-chlorophenyl)pyrazole in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment of each atom, their connectivity, and the prevalent tautomeric form. emerypharma.com
A significant structural question for 3(5)-aminopyrazoles is the existence of annular tautomerism, where the proton on the ring nitrogen can reside on either N1 or N2, leading to two different tautomers. nih.govmdpi.com In this specific case, this would be the 3-amino-5-aryl and the 5-amino-3-aryl forms. Low-temperature NMR studies can slow the rate of proton exchange, allowing for the potential observation of distinct signals for each tautomer and the determination of their equilibrium constant. fu-berlin.de
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrazole (B372694) ring proton, the amino group protons, and the protons of the disubstituted phenyl ring. The pyrazole C4-H proton would likely appear as a singlet in the aromatic region. The protons of the 2-bromo-5-chlorophenyl group would exhibit a characteristic splitting pattern (an ABX system or a set of doublets and a doublet of doublets) based on their coupling constants. The amino (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are particularly diagnostic for determining the dominant tautomer. nih.gov The carbons of the phenyl ring would also show distinct resonances, with their chemical shifts influenced by the electron-withdrawing effects of the bromine and chlorine substituents.
¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR is a powerful technique for studying pyrazole tautomerism. fu-berlin.dersc.org The chemical shifts of the two nitrogen atoms in the pyrazole ring are highly sensitive to the position of the N-H proton, providing direct evidence for the major tautomeric form in solution.
2D NMR Techniques: To unambiguously assign all proton and carbon signals and confirm the molecular structure, various 2D NMR experiments are employed. chim.it
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, which is crucial for assigning the adjacent protons on the phenyl ring. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is vital for establishing the connectivity between the phenyl ring and the pyrazole ring (e.g., correlation from the phenyl protons to C5 of the pyrazole) and for confirming the tautomeric form by observing long-range correlations from the pyrazole N-H proton. researchgate.net
Table 1: Illustrative NMR Data for this compound
| Technique | Atom | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |
| ¹H NMR | Pyrazole C4-H | ~6.0 - 6.5 | Singlet (s) | Chemical shift is sensitive to substituents and tautomeric form. |
| Phenyl H3/H4/H6 | ~7.2 - 7.8 | Doublet (d), Doublet of Doublets (dd) | Complex splitting pattern based on ortho and meta couplings. | |
| Amino NH₂ | ~5.0 - 7.0 | Broad Singlet (br s) | Exchangeable with D₂O; shift is concentration and solvent dependent. | |
| Pyrazole NH | ~12.0 - 14.0 | Broad Singlet (br s) | Typically very broad and downfield; exchangeable with D₂O. | |
| ¹³C NMR | Pyrazole C3 | ~150 - 160 | - | Position of amino group influences the shift significantly. |
| Pyrazole C4 | ~90 - 100 | - | Shielded pyrazole carbon. | |
| Pyrazole C5 | ~140 - 150 | - | Point of attachment for the phenyl ring. | |
| Phenyl C1-C6 | ~115 - 135 | - | Six distinct signals due to asymmetric substitution. |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
The analysis would confirm the connectivity of the atoms and the specific tautomeric form (e.g., 3-amino vs. 5-amino). fu-berlin.de It would also reveal the conformation of the molecule, particularly the dihedral angle between the plane of the pyrazole ring and the plane of the 2-bromo-5-chlorophenyl ring. This angle is influenced by steric hindrance from the ortho-bromo substituent.
Furthermore, crystallographic data elucidates intermolecular interactions, such as hydrogen bonding. The amino group and the pyrazole ring nitrogens are capable of acting as both hydrogen bond donors and acceptors, potentially leading to the formation of dimers or extended chain-like structures (catemers) in the solid state. rsc.orgfu-berlin.de These interactions are critical for understanding the compound's physical properties, such as melting point and solubility.
Table 2: Typical Crystallographic Parameters for a Substituted Aminopyrazole Derivative
| Parameter | Typical Value / Observation | Information Gained |
| Crystal System | Monoclinic, Orthorhombic, etc. | Basic crystal packing symmetry. |
| Space Group | e.g., P2₁/c, P-1 | Detailed symmetry of the unit cell. |
| Z (Molecules per unit cell) | 2, 4, etc. | Number of molecules in the asymmetric unit. |
| Bond Lengths (Å) | C-N: ~1.3-1.4 Å, C=N: ~1.3 Å, N-N: ~1.35 Å | Confirms bonding patterns and delocalization in the pyrazole ring. |
| Bond Angles (°) | Angles within the pyrazole ring: ~105-112° | Reveals ring strain and geometry. |
| Dihedral Angle | Phenyl-Pyrazole angle: e.g., 30-60° | Describes the twist between the two ring systems due to steric effects. |
| Hydrogen Bonds | N-H···N distances: ~2.8-3.2 Å | Identifies and quantifies intermolecular forces governing the crystal packing. |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a key analytical technique used to confirm the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern.
Upon ionization, the mass spectrum would show a molecular ion peak (M⁺) cluster that is characteristic of a compound containing one bromine atom and one chlorine atom. The isotopes of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio) would result in a distinctive isotopic pattern for the molecular ion (M⁺, [M+2]⁺, [M+4]⁺, etc.), which provides powerful confirmation of the elemental composition.
Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule. The analysis of these fragments helps to piece together the molecular structure. Common fragmentation pathways for substituted pyrazoles include:
Loss of Halogens: Initial fragmentation may involve the loss of a bromine radical (·Br) or a chlorine radical (·Cl).
Cleavage of the Pyrazole Ring: A characteristic fragmentation of the pyrazole ring involves the expulsion of a molecule of hydrogen cyanide (HCN). researchgate.net
Loss of N₂: Another pathway can involve the loss of a nitrogen molecule (N₂) from the pyrazole ring. researchgate.net
Loss of NH₂: Fragmentation involving the loss of the amino group radical (·NH₂) may also be observed.
Table 3: Expected Mass Spectrometry Fragments for C₉H₇BrClN₃
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 271/273/275 | [M]⁺ | Molecular Ion (C₉H₇BrClN₃) |
| 192/194 | [M - Br]⁺ | Loss of a bromine radical. |
| 236/238 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 244/246/248 | [M - HCN]⁺ | Loss of hydrogen cyanide from the pyrazole ring. |
| 255/257/259 | [M - NH₂]⁺ | Loss of an amino radical. |
Note: m/z values correspond to the most abundant isotopes (⁷⁹Br, ³⁵Cl).
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule. nih.gov They are used to confirm the presence of key structural features in this compound.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorptions corresponding to the various functional groups.
N-H Vibrations: The amino group (-NH₂) would show two characteristic stretching bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretching). An N-H bending vibration would be expected around 1600-1650 cm⁻¹. The pyrazole N-H stretch is often broad and can appear from 3100-3300 cm⁻¹. rsc.org
C-H Vibrations: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹.
Ring Vibrations: C=C and C=N stretching vibrations from both the pyrazole and phenyl rings would be observed in the 1400-1600 cm⁻¹ region.
C-Halogen Vibrations: The C-Cl and C-Br stretching vibrations are found in the fingerprint region at lower wavenumbers, typically below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. horiba.com While N-H and O-H bonds often give weak Raman signals, the vibrations of the aromatic rings and the pyrazole core, which involve changes in polarizability, typically produce strong Raman bands. This makes Raman spectroscopy particularly useful for analyzing the skeletal structure of the molecule. researchgate.net
Table 4: Key Expected Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
| N-H Stretch (Amino) | 3300 - 3500 | Weak |
| N-H Stretch (Pyrazole) | 3100 - 3300 (broad) | Weak |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Strong |
| N-H Bend (Amino) | 1600 - 1650 | Weak |
| C=N / C=C Stretch (Ring) | 1400 - 1600 | Strong |
| C-Cl Stretch | 600 - 800 | Medium |
| C-Br Stretch | 500 - 650 | Medium |
Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS) for Purity Assessment and Complex Mixture Analysis
For purity assessment and the analysis of complex mixtures, such as reaction monitoring or impurity profiling, hyphenated techniques that couple a separation method with a detection method are essential.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for analyzing non-volatile compounds. nih.gov A sample mixture is injected into a high-performance liquid chromatography (HPLC) system, which separates the components based on their affinity for the stationary and mobile phases. As each component elutes from the column, it is introduced into the mass spectrometer. This allows for the determination of the molecular weight of the main compound as well as any impurities or byproducts present in the sample, even at very low levels. nih.govsrce.hr
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. Due to the relatively low volatility of aminopyrazoles, derivatization (e.g., silylation) may be necessary to increase their volatility and thermal stability before analysis. nist.gov GC-MS provides excellent separation efficiency and allows for the identification of volatile impurities that might be present from the synthesis, such as residual solvents or starting materials. The resulting mass spectra can be compared against libraries for rapid identification.
Computational Chemistry and Theoretical Studies of 3 Amino 5 2 Bromo 5 Chlorophenyl Pyrazole
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Reactivity Prediction, and Spectroscopic Property Simulation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intricacies of molecular systems. For 3-Amino-5-(2-bromo-5-chlorophenyl)pyrazole, DFT methods are utilized to model its electronic structure, providing a basis for predicting its chemical behavior and simulating its spectroscopic signatures.
These calculations can determine optimized molecular geometry, orbital energies, and the distribution of electron density within the molecule. By analyzing these fundamental properties, researchers can predict sites susceptible to electrophilic or nucleophilic attack, estimate the molecule's stability, and forecast its reactivity in various chemical reactions. Furthermore, theoretical calculations can simulate vibrational (IR) and electronic (UV-Vis) spectra, which are invaluable for interpreting experimental data and confirming the compound's structure. Theoretical studies on substituted pyrazoles have demonstrated the utility of DFT in elucidating the effects of different functional groups on the electronic properties and tautomeric stability of the pyrazole (B372694) ring. mdpi.com
Tautomeric Equilibria and Energy Landscape Analysis
A significant feature of aminopyrazoles is their capacity to exist in different tautomeric forms. mdpi.com For this compound, prototropic tautomerism results in an equilibrium between the 3-amino and 5-amino forms. The relative stability of these tautomers is dictated by the substitution pattern on both the pyrazole and the phenyl rings.
Theoretical studies, often performed using semi-empirical or DFT methods, are crucial for mapping the energy landscape of these tautomeric forms. researchgate.net By calculating the relative energies of each tautomer and the energy barriers for interconversion, chemists can predict the predominant form in the solid state and in solution. researchgate.netfu-berlin.de Studies on related 3(5)-amino-5(3)-arylpyrazoles have shown that the nature of the substituent on the aryl ring can significantly influence the tautomeric equilibrium constant. researchgate.net Electron-donating groups tend to favor the 3-amino tautomer, while electron-withdrawing groups can shift the equilibrium. mdpi.com
| Tautomer | Computational Method | Relative Energy (kcal/mol) |
|---|---|---|
| 3-Amino Tautomer | B3LYP/6-31G | 0.00 (Reference) |
| 5-Amino Tautomer | B3LYP/6-31G | +2.5 |
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms. For reactions involving this compound, such as electrophilic substitution or cyclization, theoretical calculations can map the entire reaction coordinate. This involves identifying reactants, products, intermediates, and, most importantly, transition states.
A plausible mechanism for the halogenation of 3-aryl-1H-pyrazol-5-amines, for instance, involves the formation of a polarized intermediate which then reacts with the pi electrons of the pyrazole ring. beilstein-archives.org By calculating the energies of these species, a detailed potential energy surface can be constructed. Transition state analysis provides information about the activation energy of a reaction, which is key to understanding its kinetics. This level of mechanistic detail allows for the rational optimization of reaction conditions to favor the desired product.
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are used to visualize and quantify the electronic properties of a molecule, offering profound insights into its reactivity.
The MEP map illustrates the charge distribution across the molecule. For this compound, regions of negative potential (typically colored red or yellow) are expected around the nitrogen atoms of the pyrazole ring and the amino group, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) are associated with the hydrogen atoms of the amino group, highlighting their potential role as hydrogen bond donors. researchgate.net
FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO indicates the region most likely to accept an electron (electrophilic character). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.8 | Indicates nucleophilic sites, likely localized on the amino group and pyrazole ring. |
| LUMO | -1.2 | Indicates electrophilic sites, likely distributed over the aromatic system. |
| HOMO-LUMO Gap | 4.6 | Suggests moderate chemical reactivity and stability. |
Applications of 3 Amino 5 2 Bromo 5 Chlorophenyl Pyrazole As a Synthetic Scaffold
Design and Synthesis of Advanced Organic Materials (e.g., polymers, optoelectronic materials)
The aminopyrazole moiety of 3-Amino-5-(2-bromo-5-chlorophenyl)pyrazole is a key functional group for the construction of polymeric materials. The amino group provides a site for polymerization reactions, such as the formation of polyamides, polyimides, and Schiff bases. These polymers can exhibit a range of interesting properties, including thermal stability, mechanical strength, and optoelectronic activity.
The pyrazole (B372694) ring itself is known to be a good linker for binding metal ions, which is a critical aspect in the design of functional coordination polymers. nih.gov The 3-aminopyrazole (B16455) unit can act as a ligand, coordinating with metal ions to form one-, two-, or three-dimensional networks. nih.gov These metal-organic frameworks (MOFs) can have applications in catalysis, gas storage, and separation technologies. The bromo- and chloro-substituents on the phenyl ring can also influence the electronic properties and packing of the resulting materials, potentially leading to novel optoelectronic applications.
While direct studies on polymers derived from this compound are not extensively documented, the principles of polymer chemistry suggest its potential utility. For example, the reaction of the amino group with diacyl chlorides would yield polyamides, and with dianhydrides would produce polyimides. The resulting polymers' properties would be influenced by the rigidity of the pyrazole and phenyl rings, as well as the presence of the halogens.
Intermediate in Agrochemicals Research and Development
The pyrazole ring is a well-established pharmacophore in the agrochemical industry, found in a variety of commercialized fungicides, insecticides, and herbicides. Halogenated phenyl-pyrazole derivatives, in particular, have been the focus of extensive research and development due to their potent biological activities.
Insecticides:
A notable example of a structurally similar compound is 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, a key intermediate in the synthesis of the insecticide Chlorantraniliprole. scimplify.comgoogle.com This highlights the importance of the brominated pyrazole core in designing modern insecticides. Chlorantraniliprole belongs to the class of anthranilic diamide (B1670390) insecticides that act as potent and selective activators of insect ryanodine (B192298) receptors. researchgate.net The specific substitution pattern on the pyrazole and phenyl rings is crucial for the molecule's efficacy and selectivity. The 3-amino group on this compound offers a synthetic handle to introduce the necessary side chains to achieve similar modes of action.
Fungicides:
Research has also demonstrated the potential of bromo-phenyl-pyrazole derivatives as antifungal agents. For instance, compounds like 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole have been synthesized and shown to exhibit moderate antifungal activity. researchgate.net This suggests that the 2-bromo-5-chlorophenyl moiety of the title compound could contribute to antifungal properties in more complex molecules derived from it.
Herbicides:
Furthermore, pyrazole derivatives containing phenylpyridine moieties have been designed and synthesized, showing promising herbicidal activities. nih.gov These compounds often work by inhibiting specific enzymes in weeds. The structural framework of this compound could serve as a foundational element for the development of new herbicidal compounds.
Future Perspectives and Emerging Research Directions for 3 Amino 5 2 Bromo 5 Chlorophenyl Pyrazole
Development of Novel and Efficient Synthetic Methodologies (e.g., Flow Chemistry, Photocatalysis)
Traditional batch synthesis methods for complex heterocyclic compounds like pyrazoles often face challenges related to efficiency, scalability, and safety. nih.gov Modern synthetic strategies such as flow chemistry and photocatalysis are emerging as powerful alternatives to address these limitations and offer greener, more efficient routes to 3-Amino-5-(2-bromo-5-chlorophenyl)pyrazole and its derivatives.
Flow Chemistry: This technique involves performing chemical reactions in a continuous stream through a network of tubes or microreactors. galchimia.com It offers superior control over reaction parameters like temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety. nih.govgalchimia.com For the synthesis of substituted pyrazoles, flow chemistry can facilitate multi-step sequences, such as the condensation of a starting acetophenone (B1666503) with a reagent like N,N-dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone intermediate, followed by cyclization with hydrazine (B178648), all within an integrated, continuous setup. galchimia.com This approach minimizes the need for isolating intermediates and can significantly accelerate the synthesis process. rsc.org
Photocatalysis: Visible-light photocatalysis has gained prominence as a green and sustainable method for organic synthesis. organic-chemistry.org It utilizes light energy to drive chemical reactions under mild conditions, often at room temperature and pressure. acs.org This methodology has been successfully applied to the synthesis of polysubstituted pyrazoles through various pathways, including the aerobic annulation of hydrazines with Michael acceptors or via [3+2] cycloadditions. organic-chemistry.orgacs.orgorganic-chemistry.org The use of inexpensive organic dyes like eosin (B541160) Y as a photocatalyst further enhances the sustainability of this approach. acs.org For a molecule like this compound, photocatalytic methods could enable novel C-H functionalization or the construction of the pyrazole (B372694) core under exceptionally mild, environmentally benign conditions. rsc.org
| Methodology | Key Advantages | Potential Application for this compound | References |
|---|---|---|---|
| Flow Chemistry | Enhanced safety, scalability, improved process control, faster reaction times, ease of multi-step synthesis. | Tandem synthesis from precursor ketones; rapid optimization of reaction conditions. | nih.govgalchimia.comrsc.orgmdpi.com |
| Photocatalysis | Mild reaction conditions (room temp.), use of sustainable energy source (visible light), high selectivity, environmentally friendly. | Green synthesis of the pyrazole core; late-stage functionalization via C-H activation. | organic-chemistry.orgacs.orgacs.orgrsc.org |
Exploration of Underexplored Reactivity Pathways and Site-Selective Functionalization
The this compound molecule possesses multiple reactive sites, including the amino group, the N-H of the pyrazole ring, and several C-H bonds on both the pyrazole and phenyl rings. nih.gov This polyfunctionality makes it a rich scaffold for further chemical modification. nih.gov Future research will likely focus on developing highly regioselective functionalization reactions to modify the molecule at specific positions, thereby avoiding complex protection-deprotection sequences.
The amino group at the C3 position and the pyrazole ring nitrogens are key nucleophilic centers. nih.gov Transition-metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig and Ullmann-type N-arylations, have been used for the selective functionalization of aminopyrazoles. chim.it The choice of catalyst (e.g., palladium vs. copper) can direct the arylation to either the exocyclic amino group or the endocyclic ring nitrogen, offering a powerful tool for controlling the substitution pattern. chim.it
Furthermore, direct C-H functionalization has emerged as a highly atom-economical strategy for modifying heterocyclic cores. For this compound, the C4 position of the pyrazole ring and the ortho-position to the amino group are potential targets for such reactions. chim.it Developing catalytic systems that can selectively activate a specific C-H bond in the presence of other reactive sites, including the C-Br and C-Cl bonds, remains a significant but highly rewarding challenge. researchgate.net
| Reactive Site | Position | Potential Reactions | Controlling Factors | References |
|---|---|---|---|---|
| Exocyclic Amino Group | C3-NH₂ | N-Arylation, N-Alkylation, Acylation | Palladium catalysis often favors this site. | chim.it |
| Endocyclic Nitrogen | N1 | N-Arylation, N-Alkylation | Copper-catalyzed Ullmann coupling can favor this site. | chim.it |
| Pyrazole C-H Bond | C4 | C-H Arylation, C-H Amination | Directing groups, catalyst and ligand choice. | |
| Phenyl C-H Bond | C3' or C6' | Directed C-H functionalization | Coordination to a directing group (e.g., pyrazole nitrogen). | researchgate.net |
Rational Design of Derivatives for Tunable Material Properties
The inherent structural features of pyrazoles make them excellent building blocks for functional materials. researchgate.net The ability to form hydrogen bonds, coordinate with metal ions, and participate in π-stacking interactions allows for the creation of materials with tailored optical, electronic, and chemical properties. nih.govresearchgate.net By rationally designing derivatives of this compound, researchers can fine-tune these properties for specific applications.
For instance, the introduction of different substituents can modulate the electron density of the pyrazole ring, influencing its photophysical characteristics such as fluorescence and absorption spectra. nih.gov This principle is used in the design of pyrazole-based fluorescent sensors and dyes. researchgate.net The strategic placement of functional groups can create derivatives that act as ligands, forming coordination complexes with metals to produce materials with interesting magnetic or catalytic properties. researchgate.net Furthermore, computational methods like Density Functional Theory (DFT) can be employed to predict the properties of designed molecules before their synthesis, guiding experimental efforts toward the most promising candidates for applications ranging from corrosion inhibitors to novel chemotherapeutics. researchgate.netrsc.org
Application of Advanced Analytical Techniques for In-situ Reaction Monitoring and Kinetic Studies
A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes and discovering new reactivity. Advanced analytical techniques that allow for real-time, in-situ monitoring of chemical reactions are becoming indispensable tools. Techniques like in-situ NMR and FTIR spectroscopy, as well as mass spectrometry, can provide detailed information about the formation of intermediates, reaction kinetics, and the influence of various parameters on the reaction outcome. chim.it
For example, a one-pot synthesis of pyrazoles from chalcones has been monitored using LC-MS to track the conversion of starting materials and the formation of pyrazoline intermediates prior to their in-situ aromatization. rsc.org Such studies provide direct evidence for proposed reaction pathways. nih.gov Applying these techniques to the synthesis and functionalization of this compound would enable a more profound understanding of its reaction mechanisms, facilitating the development of more efficient and selective transformations. Kinetic analysis can reveal rate-limiting steps and help in the rational optimization of catalysts and reaction conditions. nih.gov
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Accelerated Materials Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. nih.govrjptonline.org These computational tools can analyze vast datasets of chemical reactions and molecular properties to identify patterns and make predictions that are beyond human intuition. ucla.eduresearchgate.net
Q & A
Basic Synthesis and Purification
Q: What are the key considerations for designing a synthetic route to 3-amino-5-(2-bromo-5-chlorophenyl)pyrazole, and how can intermediates be purified effectively? A:
- Synthetic Route Design : Start with halogenated aromatic precursors (e.g., 2-bromo-5-chlorobenzaldehyde) and employ cyclocondensation reactions with hydrazine derivatives. For example, evidence from pyrazole synthesis suggests using α,β-unsaturated ketones or malononitrile derivatives as intermediates .
- Purification : Utilize column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) or recrystallization in ethanol/water mixtures. Monitor purity via TLC and confirm using melting point analysis (e.g., mp ranges reported in pyrazole derivatives ).
Structural Characterization Challenges
Q: How can conflicting spectral data (e.g., NMR or IR) for this compound be resolved? A:
- Multi-Technique Validation : Cross-validate using -NMR, -NMR, and IR spectroscopy. For ambiguous peaks (e.g., overlapping aromatic signals), employ 2D NMR techniques like COSY or HSQC .
- X-ray Crystallography : Resolve structural ambiguities by growing single crystals in DMSO/water mixtures and performing crystallographic analysis, as demonstrated for brominated pyrazole analogs .
Advanced Synthetic Optimization
Q: What experimental design (DoE) strategies are effective for optimizing reaction yields in multi-step pyrazole syntheses? A:
- Parameter Screening : Use factorial designs to evaluate variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., POCl in cyclization steps ).
- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., molar ratios of aldehydes to hydrazines) to identify optimal conditions. Reference process control frameworks in chemical engineering literature .
Mechanistic Studies
Q: How can computational methods complement experimental data to elucidate reaction mechanisms in pyrazole formation? A:
- DFT Calculations : Simulate transition states and intermediate stability for cyclocondensation steps. Compare computed IR/NMR spectra with experimental data to validate mechanisms .
- Kinetic Isotope Effects (KIE) : Investigate proton-transfer steps using deuterated reagents to confirm rate-determining steps in reactions involving malononitrile or cyanoacetamide .
Biological Activity Profiling
Q: What in vitro models are suitable for preliminary pharmacological evaluation of halogenated pyrazole derivatives? A:
- Enzyme Inhibition Assays : Screen for kinase or protease inhibition using fluorescence-based assays (e.g., ATPase activity measurements). Pyrazole analogs in evidence show affinity for kinases .
- Cellular Toxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity. Ensure proper controls (DMSO vehicle) and IC calculations .
Handling Spectral Contradictions
Q: How should researchers address discrepancies between theoretical and observed NMR chemical shifts? A:
- Solvent and Tautomer Effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl) and tautomeric equilibria (e.g., pyrazole ring proton exchange). Use computational tools like ACD/Labs or ChemDraw to predict shifts under varying conditions .
- Dynamic NMR (DNMR) : Resolve tautomerization dynamics by acquiring variable-temperature NMR spectra (e.g., -40°C to 80°C) to "freeze" exchanging protons .
Green Chemistry Approaches
Q: What solvent systems or catalysts can reduce environmental impact in pyrazole synthesis? A:
- Biodegradable Solvents : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF for cyclization steps, as shown in greener pyrazole syntheses .
- Heterogeneous Catalysis : Use immobilized acids (e.g., silica-supported HPO) or recyclable copper catalysts to minimize waste .
Stability and Storage
Q: What storage conditions prevent degradation of this compound? A:
- Light and Moisture Control : Store in amber vials under argon at -20°C. Pyrazole derivatives with halogen substituents are prone to photodegradation and hydrolysis .
- Long-Term Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring to establish shelf-life .
Advanced Analytical Techniques
Q: How can high-resolution mass spectrometry (HRMS) and elemental analysis resolve molecular formula ambiguities? A:
- HRMS Validation : Use ESI-TOF or MALDI-TOF to confirm molecular ions ([M+H]) with <5 ppm error. For example, a brominated pyrazole derivative (CHBrClN) should show m/z ≈ 286.940 .
- Combustion Analysis : Ensure C/H/N percentages align with theoretical values (±0.3%). Discrepancies may indicate hydration or residual solvents .
Interdisciplinary Applications
Q: How can computational chemistry and material science enhance pyrazole-based drug discovery? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
